molecular formula C10H13NO2S B1229527 N-cyclopropyl-4-methylbenzenesulfonamide CAS No. 65032-46-4

N-cyclopropyl-4-methylbenzenesulfonamide

Cat. No.: B1229527
CAS No.: 65032-46-4
M. Wt: 211.28 g/mol
InChI Key: PFGWZABBMVYDBP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Palladium-Catalyzed Coupling Reactions

N-cyclopropyl-4-methylbenzenesulfonamide has been used in palladium-catalyzed cross-coupling reactions. This process yields cyclopropane-containing derivatives with applications in organic synthesis and potentially in pharmaceutical development (Li & Shi, 2009).

Synthesis of Benzonitriles

The compound serves as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides. This method is significant in the production of pharmaceutical intermediates, demonstrating the compound's utility in medicinal chemistry (Anbarasan, Neumann, & Beller, 2011).

Structural Characterization and Antitubercular Potential

This compound derivatives have been studied for their structure and potential antitubercular properties. Docking studies against Mycobacterium tuberculosis enzymes suggest possible inhibitory actions, indicating potential in tuberculosis treatment (Purushotham & Poojary, 2018).

Computational Studies and Molecular Properties

Computational studies have been conducted on this compound derivatives to understand their structural and electronic properties. These studies are essential for drug design and understanding the interactions of these compounds at the molecular level (Murthy et al., 2018).

Crystallographic Characterization

Crystallographic methods have been employed to characterize the structure of this compound derivatives. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Stenfors & Ngassa, 2020).

Methylbenzenesulfonamide CCR5 Antagonists

Research into methylbenzenesulfonamide, a related compound, shows its potential as a CCR5 antagonist, which could be used in HIV-1 infection prevention. This highlights the broader applicability of the sulfonamide group in medicinal chemistry (Cheng De-ju, 2015).

Supramolecular Structure Analysis

Studies on the supramolecular structure of this compound derivatives contribute to the understanding of their chemical behavior and potential applications in various fields like materials science and pharmaceuticals (Mague et al., 2014).

Intramolecular Pauson‐Khand Reaction

The compound has been utilized in the catalytic intramolecular Pauson-Khand reaction, demonstrating its role in organic synthesis and potential in creating complex organic molecules (Patel, Livinghouse, & Pagenkopf, 2003).

Antibacterial and Lipoxygenase Inhibition Studies

This compound derivatives have been synthesized and tested for antibacterial properties and lipoxygenase inhibition. This indicates their potential in developing treatments for bacterial infections and inflammatory conditions (Abbasi et al., 2017).

Rhodium-Catalyzed Cyanation

The compound is used in rhodium-catalyzed cyanation of C-H bonds, further demonstrating its versatility in organic synthesis, particularly in the synthesis of acrylonitriles and other valuable organic compounds (Chaitanya, Anbarasan, 2015).

Mechanism of Action

While the specific mechanism of action for “N-cyclopropyl-4-methylbenzenesulfonamide” is not available, sulfonamides in general are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase. They are structural analogues of p-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria, which is essential for the production of bacterial DNA .

Properties

IUPAC Name

N-cyclopropyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-2-6-10(7-3-8)14(12,13)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWZABBMVYDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400573
Record name N-cyclopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65032-46-4
Record name N-cyclopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropyl-4-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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